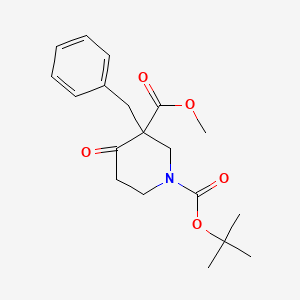

1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate

Cat. No. B576086

Key on ui cas rn:

193274-00-9

M. Wt: 347.411

InChI Key: RZVFNCJYXSLWPA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06541634B2

Procedure details

Methylhydrazine is highly toxic, is a cancer suspect agent, is flammable and is potentially explosive. It should be handled with extreme care. Have spill kits, drying agents, liqua paks and fire extinguishers on hand during handling. Ensure air hoses are long enough to escape any accident scene. Since methylhydrazine can react with metal oxides, the reaction vessel was inspected to ensure that no metal surfaces were exposed prior to initiating the reaction. In a clean, glass-lined, nitrogen purged vessel, 4-oxo-3-(phenylmethyl)-1,3-piperidinedicarboxylic acid 1-(1,1-dimethylethyl) 3-methyl ester (prepared according to Preparation Five, Step D, 50.1 kg, 1.0 eq.) was dissolved in methyl-t-butyl ether (MTBE, 208 L) at 15° C. to 20° C. to form a solution. The reaction solution was charged with methylhydrazine (7.6 kg, 1.15 eq.). After stirring for about 30 minutes, acetic acid (13.0 kg, 1.5 eq.) was added. The reaction mixture was slowly heated to reflux temperature (53° C. to 57° C.) and held at reflux for 15 to 20 hours. The reaction was cooled to between 20° C. and 25° C. The reaction mixture was cooled to between 5° C. and 10° C. and slowly charged with 10% sodium bicarbonate solution in water (175 L). The biphasic mixture was separated and the organic layer was washed sequentially with water (175 L) and saturated sodium chloride solution (175 L). The aqueous wash layers should be combined and treated with bleach solution to destroy any residual methylhydrazine prior to disposal. The organic solution was concentrated to a volume between 130 and 170 L under partial vacuum. Addition of heptanes (174 L) to the mixture precipitated the product. The slurry was stirred for 2 hours at a temperature between 5° C. and 10° C. The solids were isolated by filtration, washed with cold MTBE (34 L ), and dried under vacuum at a temperature between 35° C. and 45° C. for 24 hours to give 47.1 kg of 2,3,3a,4,6,7-hexahydro-2-methyl-3-oxo-3a-(phenylmethyl)-5H-pyrazolo[4,3-c]pyridine-5-carboxylic acid 1,1-dimethylethyl ester (95.1% yield). HPLC assay showed a product peak of 99.1% at about 5 minutes. HPLC conditions: Intersil C-8 column, 4.6×150 mm; mobile phase: 50% acetonitrile/water; aqueous phase: 1 L water, 3 mL triethylamine and 1 mL H3PO4 at pH 6.5; flow rate 1.0 mL/min.; detected by UV at 205 nm.

Name

Methylhydrazine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

50.1 kg

Type

reactant

Reaction Step Two

Name

methylhydrazine

Quantity

7.6 kg

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][NH:2][NH2:3].C[O:5][C:6]([C:8]1([CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:13](=O)[CH2:12][CH2:11][N:10]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:9]1)=O.C(O)(=O)C.C(=O)(O)[O-].[Na+]>COC(C)(C)C.O>[CH3:19][C:18]([O:17][C:15]([N:10]1[CH2:11][CH2:12][C:13]2=[N:3][N:2]([CH3:1])[C:6](=[O:5])[C:8]2([CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH2:9]1)=[O:16])([CH3:21])[CH3:20] |f:3.4|

|

Inputs

Step One

|

Name

|

Methylhydrazine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CNN

|

Step Two

|

Name

|

|

|

Quantity

|

50.1 kg

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)C1(CN(CCC1=O)C(=O)OC(C)(C)C)CC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

208 L

|

|

Type

|

solvent

|

|

Smiles

|

COC(C)(C)C

|

Step Three

|

Name

|

methylhydrazine

|

|

Quantity

|

7.6 kg

|

|

Type

|

reactant

|

|

Smiles

|

CNN

|

Step Four

|

Name

|

|

|

Quantity

|

13 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

|

Name

|

|

|

Quantity

|

175 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring for about 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying agents, liqua paks and fire extinguishers on hand

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Since methylhydrazine can react with metal oxides

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was slowly heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux temperature (53° C. to 57° C.)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 15 to 20 hours

|

|

Duration

|

17.5 (± 2.5) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was cooled to between 20° C. and 25° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to between 5° C. and 10° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The biphasic mixture was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic layer was washed sequentially with water (175 L) and saturated sodium chloride solution (175 L)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with bleach solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to destroy any residual methylhydrazine

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The organic solution was concentrated to a volume between 130 and 170 L under partial vacuum

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Addition of heptanes (174 L) to the mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated the product

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The slurry was stirred for 2 hours at a temperature between 5° C. and 10° C

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solids were isolated by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold MTBE (34 L )

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum at a temperature between 35° C. and 45° C. for 24 hours

|

|

Duration

|

24 h

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)(C)OC(=O)N1CC2(C(CC1)=NN(C2=O)C)CC2=CC=CC=C2

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 47.1 kg | |

| YIELD: PERCENTYIELD | 95.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |